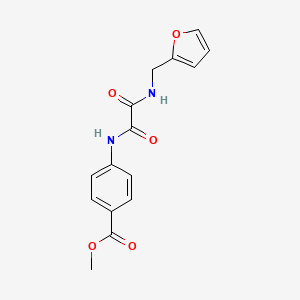

Methyl 4-(2-((furan-2-ylmethyl)amino)-2-oxoacetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-amino-4-(furan-2-yl)benzoate” is a compound with the molecular formula C12H11NO3 . It’s an important intermediate for the synthesis of furan compounds .

Synthesis Analysis

The synthesis of related compounds, such as “4-((furan-2-ylmethyl)amino)benzoic acid” and “N’-acryloyl-N’-phenylfuran-2-carbohydrazide”, involves a two-step reaction . Another compound, “(E)-methyl 4-((2-(2-(N-(furan-2-ylmethyl)phenylsulfonamido)acetyl)hydrazono)methyl)benzoate”, is synthesized through the reaction of furan-2-ylmethylamine with 2-(chloroacetyl)benzoic acid.

Molecular Structure Analysis

The molecular structures of related compounds were confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the compounds were measured by X-ray diffraction and subjected to crystallographic and conformational analyses .

Chemical Reactions Analysis

The title compounds were obtained by a two-step reaction . The structures of the title compounds were confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .

Physical And Chemical Properties Analysis

“Methyl 2-amino-4-(furan-2-yl)benzoate” has a molecular weight of 217.22 g/mol. It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count. Its XLogP3-AA is 2.4 .

Scientific Research Applications

Corrosion Inhibition

Research has demonstrated the use of amino acid compounds in corrosion inhibition for steel in acidic solutions. These inhibitors show mixed-type inhibition behavior and adhere to the Langmuir adsorption isotherm, highlighting the potential for similar compounds to be used in protective coatings and industrial applications to prevent metal corrosion (Yadav, Sarkar, & Purkait, 2015).

Photopolymerization

In the field of material science, novel compounds are being developed to serve as photoinitiators for polymerization processes. These compounds can decompose under UV irradiation, generating radicals necessary for initiating polymerization. Such research underscores the potential for using similar compounds in creating new polymeric materials with tailored properties (Guillaneuf et al., 2010).

Energetic Materials

Compounds with furazan rings have been explored for their application in creating insensitive energetic materials. These materials offer superior detonation performance compared to traditional explosives like TNT, indicating the utility of furazan derivatives in military and industrial applications (Yu et al., 2017).

Adenosine Receptor Ligands

Amino-3,5-dicyanopyridines, bearing structural resemblance, have been synthesized and evaluated as adenosine receptor ligands with potential therapeutic applications. Modifications on these cores can lead to compounds with high affinity for human adenosine receptors, which are critical targets in treating various conditions, including neuropathic pain (Betti et al., 2019).

properties

IUPAC Name |

methyl 4-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c1-21-15(20)10-4-6-11(7-5-10)17-14(19)13(18)16-9-12-3-2-8-22-12/h2-8H,9H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYCRRHASGUFAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2370151.png)

![N-[3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2370157.png)

![(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2370158.png)

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate](/img/structure/B2370164.png)

![3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide](/img/structure/B2370168.png)

![6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2370172.png)